molecular formula C17H13F3N2O2 B3001139 N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 921837-94-7

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No. B3001139
CAS RN: 921837-94-7
M. Wt: 334.298
InChI Key: CMRMZIZNQCVJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological applications and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Benzamides are a significant class of compounds in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions of appropriate amines with acid derivatives. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Similarly, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . These methods suggest that the synthesis of "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide" would likely involve the acylation of an appropriate indole derivative with a trifluoromethyl-substituted benzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using X-ray diffraction, revealing its crystallization in the monoclinic space group . These techniques would be applicable to determine the molecular structure of "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide," providing insights into its geometric parameters and potential hydrogen bonding interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of fluorine atoms in benzamide derivatives, as seen in the synthesis of 2-fluoro-1,4-benzoxazines, endows unique electrophilic reactivity . The compound , with a trifluoromethyl group, may also exhibit unique reactivity patterns that could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of a trifluoromethyl group can significantly affect the compound's lipophilicity and electronic properties. The colorimetric sensing behavior of a benzamide derivative for fluoride anions indicates that substituents can confer specific chemical sensing properties . The physical properties of "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide" would need to be empirically determined to understand its solubility, stability, and potential as a biological probe or therapeutic agent.

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-22-14-7-6-13(8-11(14)9-15(22)23)21-16(24)10-2-4-12(5-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMZIZNQCVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.